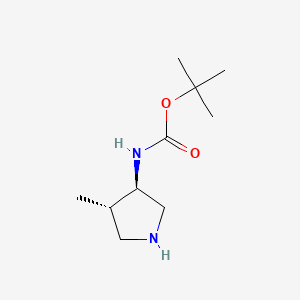![molecular formula C9H5Cl2N3O3 B2975219 5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one CAS No. 1807979-79-8](/img/structure/B2975219.png)
5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one” is a complex organic molecule that contains several functional groups. It has an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The dichloropyridine group is likely to be electron-withdrawing, which could affect the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dichloropyridine group could make it relatively polar, which would affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The compound is involved in the synthesis of nonstabilized azomethine ylides through decarboxylative condensation of α-amino acids with carbonyl compounds, generating N-unsubstituted or N-substituted azomethine ylides. These ylides are captured by olefinic, acetylenic, and carbonyl dipolarophiles producing pyrrolidines, pyrrolines, and oxazolidines, with 5-oxazolidinones acting as intermediaries in some cases (Tsuge, O., Kanemasa, S., Ohe, M., & Takenaka, S., 1987). Furthermore, the compound serves as a precursor in the multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-ones, highlighting a novel scaffold-generating reaction that involves a triple domino sequence, demonstrating its versatility in organic synthesis (Janvier, P., Sun, X., Bienaymé, H., & Zhu, J., 2002).
Antimicrobial Activities
Studies also explore the compound's role in generating structures with potential antimicrobial activities. For instance, derivatives synthesized from reactions involving isonicotinic acid hydrazide have been evaluated for their antimicrobial activities, revealing that certain compounds exhibit significant effectiveness against both Gram-positive and Gram-negative bacteria (Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2009). Another study on 1,2,4-triazole derivatives highlighted their synthesis and the evaluation of their antimicrobial activities, further underscoring the potential of compounds related to 5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one in contributing to the development of new antimicrobial agents (Holla, B. S., Rao, B., Shridhara, K., & Akberali, P. M., 2000).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-amino-2-(2,6-dichloropyridine-3-carbonyl)-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-5-2-1-4(8(11)13-5)9(16)14-7(15)3-6(12)17-14/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFFPRBAODMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N2C(=O)C=C(O2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)

![N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2975138.png)






![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2975149.png)


![5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975156.png)
